molecular formula C12H23F B15407261 1-Fluoro-1-methylcycloundecane CAS No. 918409-20-8

1-Fluoro-1-methylcycloundecane

Cat. No.: B15407261
CAS No.: 918409-20-8
M. Wt: 186.31 g/mol
InChI Key: IYIAGDSRDJJCHE-UHFFFAOYSA-N
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Description

1-Fluoro-1-methylcycloundecane is a synthetic organofluorine compound with the molecular formula C12H24F, intended for research and development purposes only. This molecule features an eleven-membered carbocyclic ring (cycloundecane) that is substituted with both a fluorine atom and a methyl group at the same carbon atom. The structure combines the significant ring strain and unique conformational flexibility of a medium-sized cycloalkane with the distinct electronic and steric properties of a gem-disubstituted fluoromethane group. Researchers value this specific substitution pattern because the fluorine atom can profoundly influence the molecule's electronic properties, dipole moment, and metabolic stability without adding significant steric bulk compared to other halogens. While specific biological data for this compound is not available, structurally related fluorinated cycloalkanes are of high interest in various scientific fields. These applications include use as conformational probes in physical organic chemistry studies to understand steric and hyperconjugative interactions in ring systems . Furthermore, such fluorinated building blocks are crucial in medicinal chemistry for the synthesis of more complex molecules, particularly carbasugars and other bioactive compounds, where the incorporation of fluorine can alter binding affinity and pharmacokinetic profiles . In material science, fluorinated cyclic alkanes serve as precursors for the development of specialty polymers and liquid crystals. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

918409-20-8

Molecular Formula

C12H23F

Molecular Weight

186.31 g/mol

IUPAC Name

1-fluoro-1-methylcycloundecane

InChI

InChI=1S/C12H23F/c1-12(13)10-8-6-4-2-3-5-7-9-11-12/h2-11H2,1H3

InChI Key

IYIAGDSRDJJCHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCC1)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Fluoro-1-methylcycloundecane in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, one can map out the complete molecular framework.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides foundational data on the chemical environment of each atom. The fluorine atom, being the most electronegative element, significantly influences the chemical shifts of nearby nuclei. wikipedia.org The ¹⁹F nucleus is highly sensitive and has a 100% natural abundance, making ¹⁹F NMR a particularly informative technique. wikipedia.orgbiophysics.org

¹H NMR: The proton spectrum is expected to show complex multiplets for the methylene (CH₂) protons of the cycloundecane (B11939692) ring. The methyl (CH₃) group protons would appear as a doublet due to coupling with the adjacent fluorine atom (JHF).

¹³C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the quaternary C1 carbon bonded to fluorine, and the ten methylene carbons of the ring. The C1 carbon signal is expected to be significantly downfield and split into a doublet due to one-bond coupling with fluorine (¹JCF). Carbons further from the fluorine atom (C2, C3, etc.) will exhibit smaller long-range JCF couplings.

¹⁹F NMR: The fluorine spectrum would show a single resonance, likely a quartet, due to coupling with the three protons of the methyl group (³JFH). Long-range couplings to protons on the cycloundecane ring may further broaden this signal. rsc.org The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. wikipedia.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on data from analogous fluorinated cycloalkanes.

NucleusGroupPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H -CH₃~1.2 - 1.5Doublet (d)³JHF ≈ 20-25 Hz
Ring -CH₂-~1.3 - 1.8Multiplet (m)
¹³C -CH₃~25 - 35Quartet (q) via ¹H, Doublet (d) via F²JCF ≈ 20-30 Hz
C1 (Quaternary)~90 - 100Doublet (d)¹JCF ≈ 160-180 Hz
Ring -CH₂-~20 - 40Triplets (t) via ¹H, possible small doublets via FnJCF (long-range)
¹⁹F C1-FVaries widelyQuartet (q)³JFH ≈ 20-25 Hz

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (J-coupling) correlations. sdsu.edu It would be used to trace the connectivity of the -CH₂-CH₂- groups throughout the eleven-carbon ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduresearchgate.net It allows for the unambiguous assignment of each carbon atom in the ring that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically 2-4 bonds) between protons and carbons, and can also be adapted for fluorine. wikipedia.org Key correlations would include the signal from the methyl protons to the quaternary C1 carbon and the adjacent C2 and C11 carbons. A ¹⁹F-¹³C HMBC could show correlations from the fluorine atom to the methyl carbon, C2, and C11. ed.ac.ukscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a flexible molecule like this compound, NOESY can provide insights into the predominant solution-state conformation by revealing through-space proximities between different parts of the ring and the methyl group.

The cycloundecane ring is known to be conformationally flexible, existing as a mixture of several low-energy conformers in equilibrium. nih.govnih.gov Variable temperature (VT) NMR studies are crucial for investigating these dynamics. nih.govvnu.edu.vn By lowering the temperature, the rate of interconversion between different conformers can be slowed on the NMR timescale. mdpi.com This can lead to the "freezing out" of individual conformers, allowing for the observation of separate sets of NMR signals for each. Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡) for ring inversion. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. scispace.com For this compound, the spectra would be dominated by features characteristic of a saturated hydrocarbon ring, with a key vibration indicating the presence of the C-F bond. quimicaorganica.orgnist.gov

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the numerous CH₂ groups in the ring would produce a strong absorption around 1465 cm⁻¹. quimicaorganica.org

C-F Stretching: A strong, characteristic absorption band for the C-F single bond stretch is expected in the 1000-1400 cm⁻¹ region. The exact position can give clues about the conformation around the C-F bond.

Skeletal Vibrations: The region below 1000 cm⁻¹ contains complex vibrations corresponding to the entire carbon skeleton, which are sensitive to the ring's conformation.

Table 2: Predicted Principal Infrared (IR) and Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aliphatic)2850 - 3000Strong
CH₂ Bend (Scissoring)~1465Medium-Strong
C-F Stretch1000 - 1400Strong (in IR)
C-C Stretch & Skeletal800 - 1200Medium-Weak

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides information about its structure through analysis of its fragmentation patterns under ionization. nih.gov For fluorinated compounds, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra. nist.govnist.gov

The fragmentation of this compound would likely proceed through several key pathways:

Loss of a Methyl Radical: Cleavage of the C1-CH₃ bond would result in a [M - 15]⁺ ion.

Loss of a Fluorine Atom: Cleavage of the C-F bond would lead to a [M - 19]⁺ ion.

Loss of Hydrogen Fluoride (B91410) (HF): Elimination of HF is a common fragmentation pathway for fluoroalkanes, producing a [M - 20]⁺ ion, likely resulting in a double bond within the ring.

Ring Cleavage: Like other large cycloalkanes, the cycloundecane ring can undergo fragmentation to produce a series of characteristic ions corresponding to the loss of C₂H₄ (ethylene) or other small alkyl fragments. cas.cn Fragmentation of perfluorinated alkanes often involves the loss of CF₂ units. fluorine1.ru

X-ray Crystallography of Derivatives and Analogues for Solid-State Conformations

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov While this compound itself is likely a liquid or low-melting solid and may be difficult to crystallize, preparing a suitable crystalline derivative can allow for its structural analysis. mdpi.com

Studies on cycloundecane and its derivatives have revealed specific preferred conformations in the solid state, such as the acs.org and conformations. nih.gov An X-ray crystal structure of a this compound derivative would unambiguously establish its solid-state conformation, providing a valuable reference point for comparison with the conformational dynamics observed in solution by VT-NMR and with computational models. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

No published research or experimental data is currently available for the circular dichroism spectroscopy of chiral derivatives of this compound.

Conformational Analysis and Dynamics of 1 Fluoro 1 Methylcycloundecane

Preferred Conformations of Cycloundecane (B11939692) Ring Systems

The cycloundecane ring is highly flexible and can adopt a variety of conformations to minimize its total strain energy, which is a combination of angle strain, torsional strain, and transannular strain (non-bonded interactions across the ring). libretexts.org The complexity of its potential energy surface leads to several accessible low-energy states.

Computational and experimental studies have been employed to identify the most stable conformations of the cycloundecane ring. Unlike the simple "chair" and "boat" descriptors used for cyclohexane, the conformations of cycloundecane are often described using a notation that specifies the number of bonds in each "side" of the ring's perimeter.

Low-temperature 13C NMR studies have shown that cycloundecane itself exists as a mixture of two principal conformations at -183.1°C. nih.gov These have been identified as the researchgate.net and researchgate.net conformations. nih.gov The researchgate.net conformer is found to be slightly more abundant, making up approximately 59% of the mixture, while the researchgate.net conformer accounts for the remaining 41%. nih.gov These designations, while specific, are related to more descriptive names found in broader conformational studies of medium rings, which include various boat-chair and twist-chair forms. Molecular mechanics calculations have identified a significant number of potential low-energy conformers for cycloundecane, with many structures lying within a narrow energy range. st-andrews.ac.ukresearchgate.net

Below is a table summarizing some of the calculated low-energy conformers for the parent cycloundecane ring.

Conformer IDDale NotationCalculated Relative Energy (kcal/mol)
1 researchgate.net0.00
2 researchgate.net0.25
3 TBC~0.5 - 1.0
4 BCB~1.0 - 1.5
Note: TBC (Twist-Boat-Chair) and BCB (Boat-Chair-Boat) are general descriptors. The relative energies are approximate values derived from various computational studies and can vary based on the force field or calculation method used.

The substitution of a hydrogen atom with fluorine introduces significant electronic and minor steric changes that can influence conformational equilibria. Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. nih.gov This polarity can lead to intramolecular electrostatic interactions that stabilize or destabilize certain conformations.

The methyl group primarily exerts its influence through steric effects. Being significantly larger than a hydrogen atom, a methyl group will preferentially occupy positions that minimize unfavorable steric interactions, particularly 1,3-diaxial-like transannular interactions. brainly.com In cyclohexane, this is well-understood as the strong preference for a substituent to be in an equatorial position. rsc.org

In the more flexible cycloundecane ring, the methyl group in 1-fluoro-1-methylcycloundecane will similarly favor positions that project away from the crowded interior of the ring. This steric demand will likely be the dominant factor in determining the local conformation around the substituted carbon. The presence of the geminal fluorine atom means that the molecule cannot avoid placing one substituent in a more sterically hindered position than the other. Given that the methyl group is bulkier than the fluorine atom, it is predicted that the ring will adopt a conformation that preferentially places the methyl group in a less sterically demanding, or "equatorial-like," position, even if it forces the fluorine atom into a more "axial-like" orientation. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 1-fluoro-1-methylcycloundecane at the atomic level. These methods allow for the detailed exploration of the molecule's electronic structure and energy.

The geometry of this compound, like other medium-ring cycloalkanes, is complex due to the large number of possible conformations. Computational methods are employed to find the most stable three-dimensional arrangement of atoms, known as the global minimum, as well as other low-energy conformers. This process, called geometry optimization, is fundamental to understanding the molecule's physical and chemical properties.

For related fluorinated cycloalkanes, such as 1-fluoro-1-methylcyclohexane (B13978806) and 1-fluoro-1-methylcyclobutane, computational studies have successfully determined their preferred conformations. nih.govnih.gov For this compound, a similar approach would involve exploring the complex potential energy surface to map the various conformers and the energy barriers between them. This energetic landscape is crucial for understanding the molecule's dynamic behavior. The optimization of different conformers can be challenging, and techniques like freezing dihedral angles may be necessary to explore the full conformational space. researchgate.net

Table 1: Representative Conformational Analysis Approach This table outlines a typical computational workflow for the conformational analysis of a molecule like this compound.

StepMethodologyPurpose
1. Initial Conformer SearchMolecular mechanics or semi-empirical methodsTo generate a wide range of possible conformers quickly.
2. Geometry OptimizationDFT (e.g., B3LYP/6-31G) or *ab initio (e.g., MP2)To find the stable, low-energy structures of the most promising conformers.
3. Frequency CalculationsSame level of theory as optimizationTo confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
4. Single-Point Energy RefinementHigher-level methods (e.g., CCSD(T)) with larger basis setsTo obtain more accurate relative energies of the conformers.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which is invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹³C and ¹H NMR chemical shifts using computational methods has become a standard tool in structural elucidation. rsc.org For fluorinated compounds, ¹⁹F NMR is a particularly powerful technique. thieme-connect.de DFT-based procedures have been developed to predict ¹⁹F NMR chemical shifts with good accuracy, aiding in the characterization of reaction intermediates and products. researchgate.net Machine learning approaches, combined with DFT, are also emerging as rapid and accurate methods for predicting NMR chemical shifts. bohrium.comchemrxiv.org

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can predict these vibrational frequencies, which appear as bands in the IR spectrum. The C-F bond stretch in monofluorinated compounds typically appears as a strong band in the 1000-1110 cm⁻¹ region. wikipedia.org For a molecule like this compound, calculations would predict the specific frequencies for its various vibrational modes, aiding in its experimental identification. Anharmonic frequency calculations can provide even more accurate predictions that are closer to experimental values. olemiss.eduresearchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound Conformer This table presents a hypothetical example of predicted spectroscopic data that could be generated through computational chemistry.

Spectroscopic ParameterPredicted Value RangeComputational Method Example
¹⁹F NMR Chemical Shift (ppm)-150 to -200DFT (e.g., ωB97XD/aug-cc-pVDZ)
¹³C NMR Chemical Shift (ppm) for C-F90 to 100DFT (e.g., B3LYP/6-311+G(2d,p))
C-F Vibrational Frequency (cm⁻¹)1050 to 1100DFT (e.g., B3LYP/6-31G*)

The high electronegativity of the fluorine atom significantly influences the electronic properties of this compound. researchgate.net This manifests in several ways:

Inductive Effect: The fluorine atom withdraws electron density from the adjacent carbon atom, creating a partial positive charge on the carbon and a partial negative charge on the fluorine (Cδ+—Fδ−). wikipedia.org This strong inductive effect can influence the reactivity of the entire molecule.

Hyperconjugation: While the inductive effect is widely recognized, hyperconjugative interactions involving the C-F bond can also play a role in the molecule's stability and conformation.

Computational methods allow for the quantification of these electronic effects through population analysis (e.g., Mulliken, NBO analysis) and by examining the molecular orbitals.

Table 3: Comparison of Carbon-Halogen and Carbon-Hydrogen Bond Dissociation Energies (BDEs)

BondTypical BDE (kcal/mol)
C-F~115
C-H~105
C-Cl~84
C-Br~72
C-I~58

Source: Adapted from reference wikipedia.org

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. This is particularly important for a flexible molecule like this compound, as it can provide insights into the equilibrium between different conformers and the rates of interconversion.

Mechanistic Studies of Relevant Reactions via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the fluorine-bearing carbon or elimination reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For example, computational studies can help understand the regioselectivity of reactions involving fluorinated alkenes, which are often electrophilic in nature. rutgers.edu

Transition State Characterization

There are no published studies that specifically characterize the transition states involved in the reactions of or leading to the formation of this compound. General principles of computational chemistry would involve the use of quantum mechanical methods, such as density functional theory (DFT) or ab initio calculations, to locate and characterize the saddle points on the potential energy surface corresponding to reaction transition states. These calculations would typically determine the geometry, energy, and vibrational frequencies of the transition state structure, providing insight into the reaction mechanism at a molecular level. However, such specific data for this compound has not been reported.

Reaction Pathway Elucidation

Similarly, the elucidation of specific reaction pathways involving this compound has not been a subject of published computational research. The study of reaction pathways typically involves mapping the potential energy surface to identify the minimum energy path connecting reactants, transition states, and products. Techniques such as intrinsic reaction coordinate (IRC) calculations are often employed to confirm that a calculated transition state connects the intended reactants and products. For a flexible molecule like a cycloundecane (B11939692) derivative, this process would be further complicated by the need to consider multiple conformational isomers of the reactants, products, and transition states. Without dedicated studies, any discussion of its reaction pathways would be purely speculative.

Quantitative Structure-Property Relationship (QSPR) Studies

No specific Quantitative Structure-Property Relationship (QSPR) studies have been reported for this compound. QSPR models are statistical models that correlate the structural features of molecules with their physicochemical properties. While general QSPR studies have been conducted for various classes of fluorinated hydrocarbons, these models are typically developed for a specific set of compounds and properties. The development of a QSPR model that accurately predicts the properties of this compound would require experimental data for this compound and a series of structurally related molecules, which is not currently available in the public domain.

Chemical Reactivity and Transformations of 1 Fluoro 1 Methylcycloundecane

Reactions Involving the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which significantly influences the reactivity of fluorinated organic compounds. Its high bond dissociation energy and the low polarizability of fluorine make it a poor leaving group in nucleophilic substitution and elimination reactions compared to other halogens.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 pathways)

Nucleophilic substitution reactions involve the replacement of the fluorine atom by a nucleophile. The specific pathway, either S(_N)1 or S(_N)2, is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For 1-Fluoro-1-methylcycloundecane, the carbon atom attached to the fluorine is tertiary. This structural feature heavily influences the preferred substitution mechanism.

S(_N)2 Pathway: The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This pathway is highly sensitive to steric hindrance. arxiv.org In the case of this compound, the tertiary nature of the substitution site, with the methyl group and the large cycloundecane (B11939692) ring, creates significant steric bulk around the electrophilic carbon. This steric hindrance effectively shields the carbon from backside attack, making the S(_N)2 pathway highly unfavorable. arxiv.orgnih.gov

S(_N)1 Pathway: The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. wikipedia.org The rate of this reaction is primarily dependent on the stability of this intermediate. The tertiary carbocation that would be formed by the departure of the fluoride (B91410) ion from this compound is relatively stable due to hyperconjugation with the adjacent alkyl groups (the methyl group and the cycloundecane ring carbons). nih.gov However, the C-F bond is exceptionally strong, making its cleavage to form the carbocation the rate-determining and energetically demanding step. wikipedia.org While the tertiary nature of the substrate favors an S(_N)1 pathway over S(_N)2, the poor leaving group ability of fluoride and the high energy required for carbocation formation make S(_N)1 reactions challenging for fluoroalkanes under normal conditions. wikipedia.org To facilitate this reaction, a strong Lewis acid catalyst would likely be required to assist in the removal of the fluoride ion.

Predicted Nucleophilic Substitution Behavior:

Reaction Pathway Feasibility for this compound Rationale
S(_N)2 Highly Unlikely Severe steric hindrance at the tertiary carbon center prevents backside attack by the nucleophile. arxiv.orgnih.gov

| S(_N)1 | Possible, but requires harsh conditions | The tertiary carbocation intermediate is relatively stable. nih.gov However, the C-F bond is very strong, making the fluoride ion a poor leaving group. Reaction likely requires a Lewis acid catalyst. wikipedia.org |

Elimination Reactions to Form Unsaturated Cycloundecanes

Elimination reactions of this compound would lead to the formation of methylenecycloundecane or 1-methylcycloundecene isomers. The major pathway for elimination from tertiary halides is typically the E2 mechanism, especially with a strong, non-nucleophilic base.

E2 Pathway: The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. For an E2 reaction to occur, the proton and the leaving group must be in an anti-periplanar arrangement. wikipedia.org In the flexible cycloundecane ring, achieving this geometry is possible. A strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway and minimize competing S(_N)1 reactions. The regioselectivity of the elimination would be expected to follow Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene, which would be 1-methylcycloundec-1-ene. etsu.edu

E1 Pathway: The E1 mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. youtube.com Therefore, it faces the same challenge of the high-energy barrier to C-F bond cleavage. If the carbocation is formed, a weak base (which can also be the solvent) can then abstract a proton to form the alkene. E1 reactions also typically follow Zaitsev's rule, leading to the more substituted alkene. youtube.com Given the difficulty in forming the initial carbocation, the E1 pathway is less likely than the E2 pathway under strongly basic conditions.

Predicted Elimination Products:

Reaction Reagents Major Product Minor Product Rationale
E2 Elimination Strong, non-nucleophilic base (e.g., KOtBu) 1-Methylcycloundec-1-ene Methylenecycloundecane Zaitsev's rule favors the formation of the more substituted alkene. The flexible ring allows for the required anti-periplanar geometry. wikipedia.orgetsu.edu

| E1 Elimination | Weak base, heat (less likely) | 1-Methylcycloundec-1-ene | Methylenecycloundecane | Follows Zaitsev's rule. Competes with S(_N)1 and is hindered by the strong C-F bond. youtube.com |

Cleavage and Functionalization of the C-F bond

Due to the inertness of the C-F bond, its direct cleavage and functionalization require specific and often harsh conditions. Methods for C-F bond activation often involve the use of strong Lewis acids, reducing agents, or transition metal complexes. For a tertiary alkyl fluoride like this compound, reductive cleavage could be a viable transformation. For instance, treatment with a strong reducing agent like a solution of an alkali metal (e.g., sodium) in liquid ammonia (B1221849) could potentially cleave the C-F bond to yield 1-methylcycloundecane.

Reactivity of the Cycloundecane Ring System

The large and flexible nature of the cycloundecane ring allows it to adopt various low-energy conformations, minimizing angle and torsional strain. However, transannular strain, which arises from steric interactions across the ring, can play a role in its reactivity.

Functionalization at Other Ring Positions

Functionalizing the saturated hydrocarbon backbone of the cycloundecane ring in this compound is challenging due to the general inertness of C-H bonds. However, modern synthetic methods offer possibilities.

Transannular C-H Functionalization: Recent advances in catalysis have enabled the selective functionalization of C-H bonds in cyclic systems. nih.gov These reactions often employ a directing group to position a metal catalyst in proximity to a specific C-H bond. While the fluorine atom itself is not a strong directing group, it is conceivable that under specific catalytic conditions, a C-H bond at a remote position (e.g., C5 or C6) could undergo oxidation or amination through a transannular hydrogen atom transfer process. Such reactions are known to occur in medium and large rings where the ring's flexibility allows for the necessary spatial proximity.

Ring-Opening or Ring-Contraction Reactions

Ring-Opening Reactions: The cycloundecane ring in this compound is relatively strain-free compared to smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170). Therefore, ring-opening reactions are not as thermodynamically favorable and would require significant energy input, such as high temperatures or the use of potent oxidants. Oxidative cleavage of the ring, for instance with strong oxidizing agents like potassium permanganate (B83412) or ozone followed by an oxidative workup, could potentially lead to the formation of a long-chain dicarboxylic acid.

Ring-Contraction Reactions: Ring contractions are rearrangements that reduce the size of a ring. These reactions often proceed through carbocation intermediates. For example, if the tertiary carbocation of this compound were to be formed, a subsequent rearrangement involving the migration of a carbon-carbon bond from the ring could lead to a ring-contracted product, such as a derivative of cyclodecane. However, given the stability of the tertiary carbocation, such a rearrangement would likely require specific conditions or a suitably positioned functional group to facilitate the migration.

Absence of Research Data on this compound Precludes Detailed Chemical Analysis

A thorough review of available scientific literature reveals a significant gap in the chemical research landscape, with no specific studies found detailing the chemical reactivity and transformations of the compound This compound . Consequently, a detailed, evidence-based article on its derivatization and the synthesis of its analogues, as requested, cannot be accurately generated.

The investigation into the chemical properties of fluorinated organic molecules is a robust field, driven by their potential applications in pharmaceuticals and material science. However, the focus of existing research appears to be on smaller, more common ring systems. While there is a wealth of information on the synthesis and reactivity of fluorinated derivatives of cyclohexane, cyclopentane (B165970), and various heterocyclic structures, the eleven-membered ring of cycloundecane, particularly with the specified 1-fluoro-1-methyl substitution, remains an uncharacterized area of study.

This lack of specific data makes it impossible to provide scientifically accurate information regarding the following topics for this compound:

Derivatization and Synthesis of Analogues:There are no published methods for creating derivatives or analogues from this specific starting material.

Formation of Polyfluorinated or Heterocyclic Cycloundecane Derivatives:No synthetic routes leading to polyfluorinated or heterocyclic structures originating from this compound have been documented.

Without experimental data or theoretical studies, any discussion on the chemical behavior of this compound would be purely speculative and would not meet the standards of a professional, authoritative scientific article. Further research into the synthesis and reactivity of this compound is required before a comprehensive analysis can be provided.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of fluorinated molecules, particularly those with a fluorine atom at a sterically hindered tertiary center, presents a significant challenge. Future research will likely focus on developing more efficient, selective, and environmentally benign methods for the preparation of 1-fluoro-1-methylcycloundecane and its analogs.

Current methods for the synthesis of fluorinated cycloalkanes often rely on nucleophilic fluorination or the addition of fluorine to double bonds. nih.gov These methods can sometimes require harsh conditions or the use of hazardous reagents. The development of "green" synthetic methodologies is a critical area of future research. This could involve the use of enzymatic or biocatalytic approaches, which can offer high selectivity under mild conditions. Additionally, the exploration of novel fluorinating reagents that are safer and more sustainable is a key goal.

Photocatalysis and electrochemistry represent promising frontiers for the synthesis of complex fluorinated molecules. organic-chemistry.org These techniques can enable the generation of highly reactive intermediates under controlled conditions, potentially allowing for the direct C-H fluorination of a methylcycloundecane precursor, a highly sought-after transformation that would significantly streamline the synthetic route.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Nucleophilic Fluorination Established methods, commercially available reagents.Requires a suitable leaving group, potential for elimination side reactions.
Electrophilic Fluorination Direct fluorination of enolates or silyl (B83357) enol ethers.Regioselectivity can be an issue, powerful electrophilic reagents needed.
Photocatalytic C-H Fluorination Direct functionalization of C-H bonds, high atom economy.Selectivity between different C-H bonds, catalyst development.
Enzymatic Fluorination High stereoselectivity, mild reaction conditions.Limited enzyme availability and substrate scope.

Advanced Characterization Techniques for Dynamic Processes

Cycloundecane (B11939692) and its derivatives are known for their conformational complexity. The introduction of a fluorine and a methyl group at the same carbon atom in this compound is expected to have a profound impact on its conformational landscape. nih.gov While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, future research would benefit from the application of more advanced and specialized techniques to fully understand the dynamic processes at play.

Variable-temperature NMR studies would be crucial to probe the energy barriers between different conformers. The use of advanced NMR pulse sequences and computational simulations will be necessary to interpret the complex spectra that are likely to arise from these flexible molecules. acs.org

Furthermore, techniques such as cryogenic infrared spectroscopy in combination with computational chemistry could provide detailed information about the vibrational modes of different conformers, offering a powerful tool for their identification and characterization.

Deeper Computational Insights into Fluorine's Influence

Computational chemistry is an indispensable tool for understanding the subtle effects of fluorine substitution on molecular structure, stability, and reactivity. nih.gov Future computational studies on this compound should aim to provide a detailed picture of its potential energy surface, identifying the most stable conformers and the transition states that connect them.

By comparing the computational results for this compound with those of its non-fluorinated counterpart, cycloundecane, and other fluorinated cycloalkanes, researchers can gain valuable insights into the specific steric and electronic effects of the fluorine atom in this medium-ring system. acs.org

Exploration as Synthetic Building Blocks for Complex Architectures (excluding clinical applications)

Fluorinated organic compounds are valuable building blocks in the synthesis of complex molecules due to the unique properties conferred by the fluorine atom, such as increased stability and altered reactivity. youtube.com this compound, with its functionalized medium-sized ring, could serve as a versatile scaffold for the construction of novel and complex molecular architectures.

The presence of the fluorine atom can influence the reactivity of adjacent functional groups and direct the stereochemical outcome of subsequent reactions. Future research could explore the use of this compound in the synthesis of macrocyclic compounds, catenanes, and rotaxanes. The unique conformational properties of the cycloundecane ring, modulated by the fluorine atom, could lead to the formation of molecules with interesting topologies and host-guest properties.

The development of methods to selectively functionalize other positions on the cycloundecane ring of this compound would further enhance its utility as a synthetic building block.

Investigation of Solid-State Properties and Polymorphism of Derivatives

The introduction of fluorine can significantly impact the solid-state properties of organic molecules, including their crystal packing, melting points, and polymorphism. acs.org While this compound itself may be a liquid at room temperature, its derivatives, particularly those containing additional functional groups capable of hydrogen bonding or other strong intermolecular interactions, could exhibit interesting solid-state behavior.

Future research should focus on the synthesis of a variety of derivatives of this compound and the investigation of their crystal structures using X-ray diffraction. Understanding how the fluorine atom influences the packing of these molecules in the solid state is of fundamental importance in materials science.

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is another important avenue of research. Different polymorphs can have different physical properties, and controlling the crystallization process to obtain a specific polymorph is a key challenge. The insights gained from such studies could be valuable in the design of new materials with tailored properties.

Q & A

Basic: What synthetic methodologies are recommended for 1-fluoro-1-methylcycloundecane, and how do reaction parameters (e.g., solvent, temperature) impact yield?

Methodological Answer:
The synthesis of this compound can be optimized using halogenation or ring-closing strategies. Microwave-assisted synthesis (e.g., as applied in cobaltoceniumylamido complexes ) enhances reaction efficiency by reducing time and improving selectivity. Key reagents include fluorinating agents like Selectfluor™ or DAST, with anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis. Temperature control (e.g., −78°C for kinetic control vs. room temperature for thermodynamic products) is critical to avoid side reactions. Yield optimization requires iterative adjustments to stoichiometry, solvent polarity, and catalyst loading (e.g., Pd-based catalysts for coupling steps) .

Advanced: How does the steric and electronic interplay between the fluorine and methyl substituents influence the compound’s conformational equilibrium?

Methodological Answer:
Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are essential to model the cycloundecane ring’s puckering dynamics. Fluorine’s electronegativity induces dipole interactions, while the methyl group introduces steric hindrance, favoring axial or equatorial conformers depending on solvent polarity. X-ray crystallography (e.g., as used in cobaltoceniumylamido complexes ) provides empirical validation of predicted geometries. Researchers should cross-validate computational data with NMR (NOESY for spatial proximity) and IR spectroscopy (for dipole-sensitive vibrations) to resolve discrepancies .

Basic: What spectroscopic and chromatographic techniques are most reliable for purity assessment and structural confirmation?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR) identifies fluorine coupling patterns and methyl group integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities . Purity is assessed via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. For trace impurities, hyphenated techniques like GC-MS or LC-MS are recommended. Retention time calibration against known standards ensures reproducibility .

Advanced: What mechanistic contradictions arise when comparing experimental reactivity data with Quantum Chemistry (QC) predictions for nucleophilic substitution reactions?

Methodological Answer:
Discrepancies often stem from solvent effects or transition state stabilization not fully captured in QC models. For example, QC may predict a lower activation barrier for SN2 pathways, while steric hindrance from the methyl group in experimental setups favors SN1 mechanisms. Hybrid approaches combining QC with Molecular Mechanics (MM) force fields improve accuracy. Researchers should document solvent polarity, counterion effects, and temperature gradients to align computational assumptions with experimental conditions .

Basic: How can researchers mitigate degradation or isomerization during storage and handling?

Methodological Answer:
Store the compound under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation. Use anhydrous solvents (e.g., dried DCM) for dissolution and maintain low temperatures (−20°C) for long-term storage. Regular stability assays (TLC or HPLC) monitor degradation. For air-sensitive reactions, employ Schlenk line or glovebox techniques. Stabilizing additives like radical inhibitors (e.g., BHT) may reduce autoxidation .

Advanced: What strategies enable selective functionalization of the cycloundecane ring while preserving the fluorine-methyl motif?

Methodological Answer:
Directed ortho-metalation (DoM) using bulky bases (e.g., LDA) selectively deprotonates positions distal to the methyl group. Transition-metal-catalyzed C–H activation (e.g., Pd/Ni catalysts) targets electron-deficient regions adjacent to fluorine. Computational ligand design (e.g., QSPR models ) predicts regioselectivity. Steric maps derived from crystallographic data guide protection/deprotection strategies. Kinetic isotopic effect (KIE) studies validate mechanistic hypotheses .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:
Follow OSHA guidelines for fluorinated compounds: use fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor airborne concentrations with real-time sensors. Spill containment requires inert absorbents (vermiculite) and neutralization with calcium carbonate. Emergency protocols include eye irrigation (15 mins) and immediate medical consultation for inhalation exposure, as outlined in safety data sheets for analogous fluorinated aromatics .

Advanced: How can researchers design mixed-methods studies to correlate the compound’s physicochemical properties with biological activity?

Methodological Answer:
Adopt a sequential exploratory design:

Quantitative phase: Measure logP, pKa, and membrane permeability via shake-flask assays or HPLC.

Qualitative phase: Conduct molecular docking (e.g., AutoDock Vina) to identify protein targets.

Integration: Use Principal Component Analysis (PCA) to map property-activity relationships. Validate with in vitro assays (e.g., enzyme inhibition). Mixed-methods frameworks ensure triangulation of data, addressing both mechanistic and empirical gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.